
Pubchem_71378058
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_71378058 is a chemical compound listed in the PubChem database, which is an open repository for chemical structures, biological activities, and biomedical annotations. This compound is part of a vast collection of chemical information that is freely accessible to the public .
Vorbereitungsmethoden
The preparation methods for Pubchem_71378058 involve various synthetic routes and reaction conditions. These methods can include physical vapor deposition (PVD), chemical solution deposition (CSD), chemical vapor deposition (CVD), and molecular beam epitaxy (MBE) . Industrial production methods often focus on optimizing yield, purity, and scalability, ensuring that the compound can be produced efficiently and cost-effectively .
Analyse Chemischer Reaktionen
Pubchem_71378058 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of major products that are structurally related to the original compound .
Wissenschaftliche Forschungsanwendungen
Pubchem_71378058 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, it can be employed to investigate cellular processes and molecular interactions. In medicine, the compound may be explored for its potential therapeutic effects, including its role in drug development and disease treatment. Industrial applications include its use in the production of materials with specific properties, such as catalysts or electronic components .
Wirkmechanismus
The mechanism of action of Pubchem_71378058 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Pubchem_71378058 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar biological activities. For instance, compounds listed in databases like ChEMBL, KEGG Compound, and DrugBank may share structural similarities or functional properties with this compound . By comparing these compounds, researchers can identify unique features and potential advantages of this compound in various applications.
Eigenschaften
CAS-Nummer |
648908-97-8 |
|---|---|
Molekularformel |
C18H30Ge2N2O10S |
Molekulargewicht |
611.8 g/mol |
InChI |
InChI=1S/C18H18Ge2N2O4S.6H2O/c19-11-9-17(23)21-13-1-5-15(6-2-13)27(25,26)16-7-3-14(4-8-16)22-18(24)10-12-20;;;;;;/h1-8H,9-12H2,(H,21,23)(H,22,24);6*1H2 |
InChI-Schlüssel |
DVNREEVYDOESJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CC[Ge])S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC[Ge].O.O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one](/img/structure/B12610229.png)
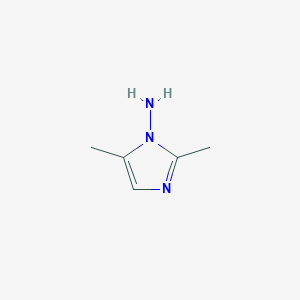
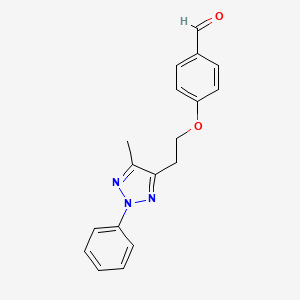
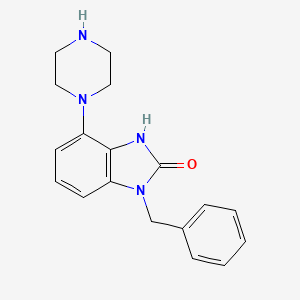
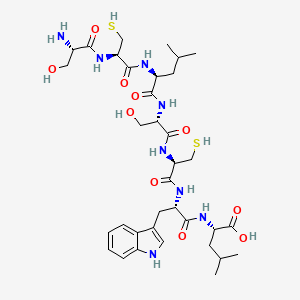
![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)

![3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid](/img/structure/B12610265.png)

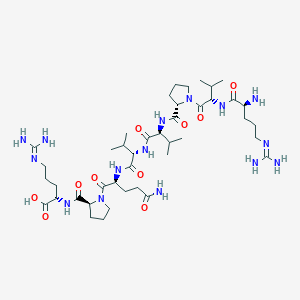
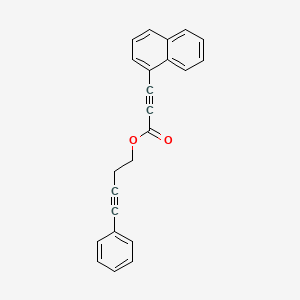

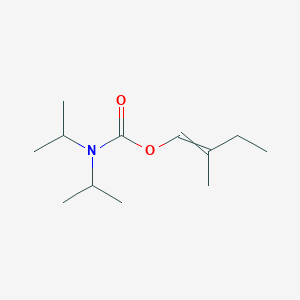
![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)
